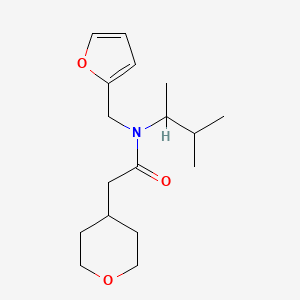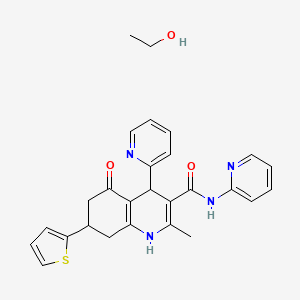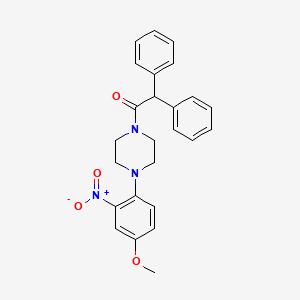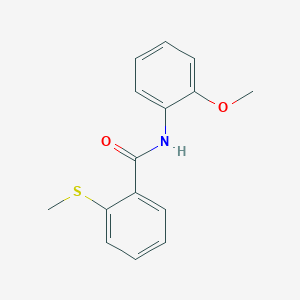
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide
Übersicht
Beschreibung
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate receptor modulator, which means that it acts on the sphingosine-1-phosphate receptor to regulate various physiological processes.
Wirkmechanismus
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide acts on the sphingosine-1-phosphate receptor to regulate various physiological processes. The sphingosine-1-phosphate receptor is involved in the regulation of lymphocyte trafficking, vascular permeability, and inflammation. This compound acts as an agonist of the sphingosine-1-phosphate receptor, which leads to the internalization and degradation of the receptor, resulting in the sequestration of lymphocytes in lymph nodes and preventing their migration to peripheral tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of immune cell trafficking, the reduction of inflammation, and the induction of apoptosis. This compound has been shown to reduce the number of circulating lymphocytes, which is thought to be the primary mechanism of action in multiple sclerosis. This compound has also been shown to reduce the permeability of the blood-brain barrier, which is thought to contribute to its therapeutic effects in multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. This compound is also relatively easy to synthesize, which makes it readily available for lab experiments. However, this compound has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for the study of N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. This compound has shown promise as a therapeutic agent in various diseases, and further research is needed to fully understand its potential.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses and slow down the progression of the disease. In cancer, this compound has been shown to induce apoptosis and inhibit tumor growth. In transplant rejection, this compound has been shown to prevent the rejection of transplanted organs.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-2-(oxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-13(2)14(3)18(12-16-5-4-8-21-16)17(19)11-15-6-9-20-10-7-15/h4-5,8,13-15H,6-7,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNFDFIZVDXRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CC1=CC=CO1)C(=O)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-amino-3-cyano-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]benzenesulfonamide](/img/structure/B4175985.png)
![ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate](/img/structure/B4175993.png)
![2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide hydrochloride](/img/structure/B4175998.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4175999.png)
![N-(2,4-dimethylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4176008.png)
![5-bromo-N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4176014.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B4176017.png)


![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-ethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4176041.png)

![3,4,5-triethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B4176066.png)
![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4176069.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4176074.png)